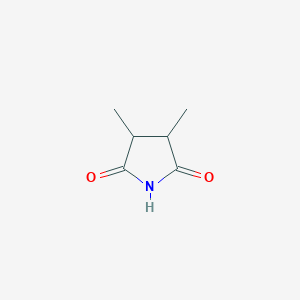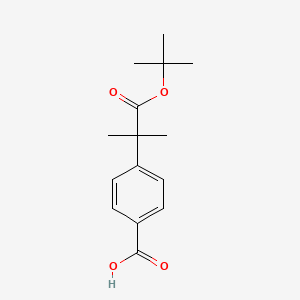![molecular formula C25H29ClN4OS B2917733 N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216751-54-0](/img/structure/B2917733.png)
N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, often referred to as CTET , is a synthetic organic compound. It belongs to the class of spiro compounds and exhibits intriguing pharmacological properties. Researchers have been keenly investigating its potential applications in various fields.
Synthesis Analysis
The synthesis of CTET involves several steps, including the condensation of appropriate precursors. While I don’t have specific details on the synthetic route, it typically starts with the chlorination of 2-methylphenylamine followed by subsequent reactions to introduce the spiro[4.5]deca-1,3-dien-2-yl moiety. The final step involves thioacetylation to yield CTET.
Molecular Structure Analysis
CTET’s molecular formula is C₂₁H₂₃ClN₄S . Let’s break down its structure:
- The central spiro[4.5]deca-1,3-dien-2-yl ring imparts rigidity and contributes to its unique properties.
- The 5-chloro-2-methylphenyl group provides hydrophobic interactions.
- The ethyl group enhances lipophilicity.
- The p-tolyl substituent adds steric bulk.
Chemical Reactions Analysis
CTET can participate in various chemical reactions, such as:
- Hydrolysis : Cleavage of the thioester bond.
- Acylation : Substitution of the thioacetamide group.
- Reductive Amination : Conversion of the triazaspiro ring.
Physical And Chemical Properties Analysis
- Melting Point : CTET typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO) .
- Stability : CTET is stable under ambient conditions.
Applications De Recherche Scientifique
High-affinity Ligands for Receptor Studies
Compounds structurally related to the one have been synthesized and evaluated for their affinity towards specific receptors such as the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds are utilized in biochemical assays to understand receptor-ligand interactions, offering insights into the development of receptor-targeted therapeutics (Röver et al., 2000).
Anticancer Activity
Derivatives with slight variations in structure have been studied for their anticancer properties. For instance, certain thiazole derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Evren et al., 2019).
Antimicrobial Agents
Some compounds, through their unique structural features, exhibit significant antimicrobial activity. These compounds are synthesized and evaluated against a range of bacterial and fungal strains, contributing to the development of new antimicrobial agents (Abbady, 2014).
Insecticidal Properties
Chemical entities similar to the queried compound have been explored for their insecticidal activities. Modifications to their structure can enhance efficacy against specific pests, offering a pathway to environmentally friendly pest control solutions (Samaritoni et al., 1999).
Herbicide and Safener Development
Research into related chloroacetanilide and dichloroacetamide compounds has implications for agriculture, particularly in the synthesis of herbicides and safeners. These studies focus on enhancing the efficacy and safety of agricultural chemicals (Latli & Casida, 1995).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Caution should be exercised during handling.
- Environmental Impact : Proper disposal practices are essential due to its synthetic origin.
Orientations Futures
Researchers should explore CTET’s potential as:
- Anticancer Agents : Investigate its effects on cancer cell lines.
- Neuroprotective Agents : Assess its impact on neurodegenerative diseases.
- Drug Delivery Systems : Utilize its unique structure for targeted drug delivery.
: NY Times
: Wikipedia
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-8-5-17(2)6-9-19)24(29-25)32-16-22(31)27-21-15-20(26)10-7-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXPTXLTJKUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)


![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)



![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2917665.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)